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molecular formula C13H18N2O B1313318 4-(Piperidin-4-ylmethyl)benzamide CAS No. 333795-12-3

4-(Piperidin-4-ylmethyl)benzamide

Cat. No. B1313318
M. Wt: 218.29 g/mol
InChI Key: OIYNIIJKRNGHJM-UHFFFAOYSA-N
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Patent
US07049441B2

Procedure details

The compound (4267.9 g, 13.929 mol) obtained in Example 3, 10% palladium carbon (889.4 g, ca. 50% water-containing product) and methanol (38.4 L) were charged, and a hydrogenation reaction was conducted at normal pressure at 50° C. for 5 hrs. After the reaction, the reaction mixture was separated by filtration without cooling to remove the insoluble material and washed with methanol (3 L). The reaction mixture was concentrated under reduced pressure to about 10 L, and ethyl acetate (15 L) was added, followed by concentration again under reduced pressure to about 10 L, which step was conducted twice. The residue (ca. 10 L) was stirred under reflux for 2 hrs., and cooled to room temperature. The crystals were collected by filtration, washed with ethyl acetate (2 L) and dried in vacuo at 40° C. to give the title compound (2619.2 g, yield 86.1%) as white crystals.
Name
compound
Quantity
4267.9 g
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
889.4 g
Type
catalyst
Reaction Step One
Quantity
38.4 L
Type
solvent
Reaction Step One
Yield
86.1%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][C:11](=[CH:14][C:15]2[CH:23]=[CH:22][C:18]([C:19]([NH2:21])=[O:20])=[CH:17][CH:16]=2)[CH2:10][CH2:9]1)C1C=CC=CC=1>[C].[Pd].CO>[NH:8]1[CH2:13][CH2:12][CH:11]([CH2:14][C:15]2[CH:23]=[CH:22][C:18]([C:19]([NH2:21])=[O:20])=[CH:17][CH:16]=2)[CH2:10][CH2:9]1 |f:1.2|

Inputs

Step One
Name
compound
Quantity
4267.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)=CC1=CC=C(C(=O)N)C=C1
Name
palladium carbon
Quantity
889.4 g
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
38.4 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The residue (ca. 10 L) was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a hydrogenation reaction
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the reaction mixture was separated by filtration
TEMPERATURE
Type
TEMPERATURE
Details
without cooling
CUSTOM
Type
CUSTOM
Details
to remove the insoluble material
WASH
Type
WASH
Details
washed with methanol (3 L)
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure to about 10 L, and ethyl acetate (15 L)
ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration again under reduced pressure to about 10 L, which step
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hrs
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
WASH
Type
WASH
Details
washed with ethyl acetate (2 L)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N1CCC(CC1)CC1=CC=C(C(=O)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2619.2 g
YIELD: PERCENTYIELD 86.1%
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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